N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-15-8-4-5-9-17(15)27-10-18(24)21-19-14-11-28(25,26)12-16(14)22-23(19)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWPLAKUCVKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide is a complex organic compound characterized by its unique thienopyrazole structure. This compound is part of a broader class of heterocyclic compounds known for diverse biological properties, including anti-inflammatory and antitumor activities. Despite limited direct research on this specific compound, its structural features suggest significant potential for various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O5S. The presence of multiple functional groups such as the dioxo moiety and the fluorophenoxy group plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 438.51 g/mol |
| Structure | Thienopyrazole core |
Biological Activity
Research indicates that compounds containing the thieno[3,4-c]pyrazole core exhibit significant biological activities. Preliminary studies suggest that this compound may possess:
- Anti-inflammatory properties : Similar thienopyrazole derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antitumor activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:
- Enzyme inhibition : Interaction with key enzymes involved in inflammatory and tumorigenic processes.
- Receptor modulation : Potential binding to specific receptors that mediate cellular responses to inflammation and cancer.
Case Studies
While direct case studies on this specific compound are scarce, related compounds have been extensively studied:
- Thienopyrazole Derivatives : A study on thienopyrazole derivatives indicated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential applications in oncology.
- Anti-inflammatory Activity : Research involving similar thienopyrazole compounds demonstrated a marked reduction in inflammatory markers in animal models of arthritis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common steps may include:
- Formation of the thienopyrazole core.
- Introduction of the dioxo and fluorophenoxy groups through targeted substitution reactions.
- Purification using techniques such as recrystallization or chromatography.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Functional Groups |
|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazol | 5,5-dioxo, phenyl |
| N-(6-trifluoromethylbenzothiazole-2-yl) | Benzothiazole | Trifluoromethyl, phenyl |
Substituent Effects on Acetamide Side Chains
The 2-fluorophenoxy group in the target compound contrasts with substituents in analogs from and :
- Fluorine vs. Hydrogen Bonding: Fluorine’s electronegativity may engage in weaker C–F···H interactions compared to O–H···O bonds in methoxy-substituted compounds, influencing solubility and crystal morphology .
Table 2: Substituent Comparison
Pharmacological and Physicochemical Implications
- Crystallinity: Sulfone and fluorophenoxy groups may promote dense crystal packing via dipole-dipole interactions, as inferred from hydrogen-bonding patterns in similar systems .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong half-life compared to methoxy-substituted analogs prone to demethylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
